molecular formula C8H10ClNO B13248552 [(2-Chlorophenyl)methyl](methoxy)amine

[(2-Chlorophenyl)methyl](methoxy)amine

Cat. No.: B13248552
M. Wt: 171.62 g/mol
InChI Key: XKFBCMZLSCCWMV-UHFFFAOYSA-N
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Description

[(2-Chlorophenyl)methyl](methoxy)amine is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-methoxymethanamine

InChI

InChI=1S/C8H10ClNO/c1-11-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3

InChI Key

XKFBCMZLSCCWMV-UHFFFAOYSA-N

Canonical SMILES

CONCC1=CC=CC=C1Cl

Origin of Product

United States

–h Functionalization of Benzylamines: Mechanistic Elucidation

Common Synthesis Routes

While specific, documented syntheses for (2-Chlorophenyl)methylamine are scarce, its preparation can be achieved through established organic chemistry reactions. Two primary routes are plausible:

Reductive Amination: This is a common method for forming amines. It involves the reaction of 2-chlorobenzaldehyde (B119727) with methoxyamine (O-methylhydroxylamine) to form an intermediate oxime ether, which is subsequently reduced to the final product. A suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄), would be required for the reduction step. This method is widely used for preparing secondary amines from aldehydes and primary amines. mdpi.com

N-Alkylation: This route involves the direct alkylation of methoxyamine with a 2-chlorobenzyl halide, typically 2-chlorobenzyl chloride or bromide. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct. This approach is a fundamental method for forming C-N bonds.

Industrial-Scale Production Considerations

For industrial-scale production, several factors must be considered to ensure efficiency, safety, and cost-effectiveness. The choice between reductive amination and N-alkylation would depend on the cost and availability of starting materials.

Catalyst Selection: For reductive amination, catalytic hydrogenation (e.g., using a platinum or palladium catalyst) could be an alternative to stoichiometric reducing agents, offering higher atom economy and reduced waste. google.com

Solvent and Reagent Management: Efficient recovery and recycling of solvents would be crucial to minimize environmental impact and production costs.

Purification: On a large scale, purification would likely involve distillation or crystallization of the product or its salt form to achieve the desired purity.

Process Safety: Both synthesis routes involve reactive intermediates and reagents that require careful handling and process control to manage thermal hazards and potential side reactions.

Computational Chemistry and Theoretical Investigations of 2 Chlorophenyl Methylamine

Quantum Chemical Studies on Molecular Structure and Bonding

Quantum chemical methods are fundamental to understanding the intrinsic properties of (2-Chlorophenyl)methylamine. These studies provide a detailed picture of the molecule's three-dimensional geometry, the distribution of electrons, and the nature of its chemical bonds, which collectively govern its physical properties and chemical reactivity.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying molecules like (2-Chlorophenyl)methylamine. arxiv.org DFT calculations are employed to determine the molecule's most stable three-dimensional arrangement of atoms, a process known as geometry optimization. researcher.life This involves finding the minimum energy conformation by calculating forces on each atom and adjusting their positions until those forces are negligible. Functionals such as B3LYP or M06, paired with basis sets like 6-31G(d,p), are commonly used for this purpose in studies of related benzylamine (B48309) derivatives. acs.orgnih.govresearchgate.net

The geometry optimization yields precise information on bond lengths, bond angles, and dihedral angles that characterize the molecule's structure. Beyond geometry, DFT provides a detailed map of the electronic structure. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Representative Theoretical Geometric and Electronic Parameters for (2-Chlorophenyl)methylamine Calculated via DFT
ParameterDescriptionTypical Calculated Value
C-Cl Bond LengthDistance between the aromatic carbon and the chlorine atom.~1.75 Å
C-C (aromatic) Bond LengthAverage distance between adjacent carbon atoms in the phenyl ring.~1.40 Å
C-C (benzylic) Bond LengthDistance between the phenyl ring and the methylamine (B109427) carbon.~1.51 Å
C-N Bond LengthDistance between the benzylic carbon and the nitrogen atom.~1.47 Å
N-H Bond LengthAverage distance between the nitrogen and hydrogen atoms of the amine group.~1.02 Å
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.-8.5 to -9.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.~0.5 to 1.5 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO.~9.0 to 11.0 eV

While geometry optimization provides the structure, a deeper analysis is required to understand the nature of the chemical bonds within (2-Chlorophenyl)methylamine. The key bonds associated with the functional amine group are the C-N and N-H bonds. Computational techniques such as Natural Bond Orbital (NBO) analysis are used to investigate their characteristics. numberanalytics.com NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the intuitive Lewis structure concepts of bonds and lone pairs.

This analysis reveals the degree of covalency and polarity in the C-N and N-H bonds. Due to the difference in electronegativity between nitrogen and carbon, and nitrogen and hydrogen, both bond types exhibit significant polarity, with electron density shifted towards the more electronegative nitrogen atom. This results in a partial negative charge on the nitrogen and partial positive charges on the adjacent carbon and hydrogen atoms.

Furthermore, the 2-chlorophenyl group exerts a significant inductive effect on the aminomethyl moiety. The chlorine atom is an electron-withdrawing group, which pulls electron density from the phenyl ring. This effect is propagated to the benzylic carbon and, subsequently, to the nitrogen atom. This electron-withdrawing (-I) inductive effect can influence the basicity of the amine group and the strength and reactivity of the C-N and N-H bonds.

The Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically, forming two radical species. Theoretical calculations are a primary method for determining BDEs, which are crucial for predicting a molecule's thermal stability and its propensity to undergo radical-mediated reactions. For (2-Chlorophenyl)methylamine, the most relevant BDEs are those for the benzylic C-H, N-H, and C-N bonds.

Computational methods calculate the BDE by determining the difference in enthalpy between the parent molecule and the resulting radicals after bond cleavage. High-level quantum chemical methods are often required for accurate BDE predictions. Studies on related aliphatic and benzylic amines show that the α-C-H bond (benzylic C-H in this case) is typically weakened due to the stabilization of the resulting carbon-centered radical by the adjacent nitrogen atom and the phenyl ring. canada.ca Conversely, N-H bonds in amines are relatively strong. The C-N bond BDE indicates the energy required to separate the 2-chlorobenzyl radical from the amino radical. These values are fundamental for understanding potential degradation pathways and reaction mechanisms.

Table 2: Typical Theoretical Bond Dissociation Enthalpies (BDEs) for Substituted Benzylamines
BondDescriptionEstimated BDE (kJ/mol)
C-H (Benzylic)Cleavage of a hydrogen atom from the carbon adjacent to the nitrogen.370 - 390
N-HCleavage of a hydrogen atom from the nitrogen atom.380 - 400
C-NCleavage of the bond between the benzylic carbon and the nitrogen.330 - 360

Mechanistic Pathway Elucidation through Advanced Computational Modeling

Beyond static molecular properties, advanced computational modeling is employed to explore the dynamics of chemical reactions involving (2-Chlorophenyl)methylamine. This involves mapping the potential energy surface to understand how reactants evolve into products, identifying key intermediates and the high-energy transition states that connect them.

A primary goal of mechanistic studies is to identify the transition state (TS), which is the highest energy point along a reaction coordinate. mit.edu The structure of the TS determines the stereochemical outcome of a reaction, and its energy relative to the reactants determines the reaction rate. nih.gov Computational methods, such as synchronous transit-guided quasi-Newton (QST2/QST3) or nudged elastic band (NEB) calculations, are used to locate these elusive TS structures.

Most chemical reactions occur in a solvent, which can have a profound impact on reaction mechanisms and rates. rsc.org Computational models are essential for untangling the complex role of the solvent. These models generally fall into two categories: implicit and explicit.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous medium with a defined dielectric constant. nih.gov These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, such as its ability to stabilize charged intermediates or polar transition states. rsc.org

Explicit solvent models involve including a number of individual solvent molecules in the calculation. While more computationally demanding, this approach allows for the study of specific solvent-solute interactions, such as hydrogen bonding, which can be critical in protic solvents.

For (2-Chlorophenyl)methylamine, the polarity of the solvent can significantly influence reactions involving the amine group. For instance, in a nucleophilic substitution reaction, a polar solvent might stabilize a charged transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction rate. researchgate.netmdpi.com Computational studies can quantify these effects by calculating reaction energy profiles in different simulated solvent environments, providing crucial insights for reaction optimization.

Table 3: Illustrative Impact of Solvent on a Hypothetical Reaction Activation Energy (Ea)
SolventDielectric Constant (ε)Calculated Effect on Ea
Gas Phase1.0Baseline (e.g., 100 kJ/mol)
Toluene2.4Slight decrease
Tetrahydrofuran (THF)7.5Moderate decrease
Acetonitrile37.5Significant decrease
Water78.4Very significant decrease

Lack of Publicly Available Research Data for (2-Chlorophenyl)methylamine

Despite a thorough search of scientific literature and chemical databases, no specific computational chemistry or theoretical investigation data could be found for the compound (2-Chlorophenyl)methylamine.

The requested article structure requires in-depth analysis based on advanced computational methodologies, including Natural Bond Orbital (NBO) analysis, Quantum Chemical Topology, and the prediction of spectroscopic parameters. These analyses are highly specific and can only be derived from dedicated research studies focusing on this particular molecule.

The search for relevant data on "(2-Chlorophenyl)methylamine" and its potential computational studies did not yield any scholarly articles or datasets that would allow for the creation of the requested content. The information necessary to populate the specified sections and subsections (4.3.1, 4.3.2, and 4.3.3) is not present in the public domain.

Therefore, it is not possible to generate the requested article with the required scientific accuracy and adherence to the detailed outline. The creation of such an article would necessitate original research and computational analysis of the compound, which is beyond the scope of this service.

Synthetic Utility and Transformative Applications in Organic Chemistry

Strategic Utilization as a Reagent in Organic Synthesis

The strategic deployment of (2-Chlorophenyl)methylamine in synthetic organic chemistry hinges on the reactivity of its N-O bond and the nature of its substituents. While direct literature on this specific compound is specialized, its applications can be understood through the well-established chemistry of related N-substituted hydroxylamines. These compounds serve as valuable tools for introducing specific functionalities and for constructing key molecular frameworks.

Introduction of Methoxyamine Functional Groups in Complex Molecules

N-substituted O-alkylhydroxylamines are key reagents for the introduction of the alkoxyamine functional group into organic molecules. This can be achieved through various methods, including the O-alkylation of N-hydroxycarbamates followed by deprotection. For instance, a general method involves the reaction of an alcohol, converted to its mesylate, with tert-butyl N-hydroxycarbamate, followed by acidic removal of the Boc protecting group to yield the O-substituted hydroxylamine (B1172632). organic-chemistry.org

While specific examples detailing the use of (2-Chlorophenyl)methylamine for this purpose are not extensively documented in general literature, the principle of nucleophilic substitution at the nitrogen atom of a hydroxylamine derivative is a fundamental strategy. wikipedia.org The N-(2-chlorobenzyl) group can influence the reactivity and solubility of the reagent, potentially offering advantages in specific synthetic contexts. The introduction of methoxyamine linkers is particularly valuable in the synthesis of bioconjugates and probes for chemical biology, where the methoxyamine group can react with carbonyls in biomolecules to form stable oxime linkages. nih.gov

Building Block for the Preparation of Diverse Heterocyclic Compounds

N-arylmethyl-N-methoxyamine derivatives serve as valuable precursors for the synthesis of various heterocyclic compounds. A prominent example is the use of N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine as a precursor for the in-situ generation of N-benzyl azomethine ylides. chemicalbook.com These 1,3-dipoles readily undergo [3+2] cycloaddition reactions with a variety of electron-deficient alkenes and alkynes to afford N-benzyl substituted pyrrolidines and 3-pyrrolines, respectively. chemicalbook.comrsc.orgnih.gov

This methodology provides a convergent and stereospecific route to highly functionalized five-membered nitrogen heterocycles, which are common motifs in pharmaceuticals and natural products. rsc.orgnih.gov The reaction proceeds under mild conditions, often catalyzed by a catalytic amount of trifluoroacetic acid, and is compatible with a wide range of dipolarophiles. chemicalbook.com

Table 1: Examples of [3+2] Cycloaddition Reactions with Azomethine Ylides

DipolarophileProductReaction ConditionsReference
Unsaturated estersN-benzyl substituted pyrrolidinesCatalytic trifluoroacetic acid chemicalbook.com
Unsaturated ketonesN-benzyl substituted pyrrolidinesCatalytic trifluoroacetic acid chemicalbook.com
Unsaturated nitrilesN-benzyl substituted pyrrolidinesCatalytic trifluoroacetic acid chemicalbook.com
Unsaturated sulfonesN-benzyl substituted pyrrolidinesCatalytic trifluoroacetic acid chemicalbook.com

By analogy, (2-Chlorophenyl)methylamine, after appropriate modification to an azomethine ylide precursor, could be employed in similar cycloaddition strategies to generate pyrrolidines bearing a 2-chlorobenzyl substituent. This would provide access to a diverse range of heterocyclic structures with potential applications in medicinal chemistry.

Role as a Methylating Agent in Specific Organic Reactions

The role of N-substituted methoxyamines as methylating agents is not a commonly reported application in organic synthesis. Typically, methylating agents are electrophilic species that readily transfer a methyl group to a nucleophile. cardiff.ac.uknih.gov Common examples include methyl iodide, dimethyl sulfate, and diazomethane. The N-O bond in methoxyamines can be cleaved, but they are more frequently utilized for the introduction of the entire methoxyamino group or as precursors to other reactive intermediates, rather than as simple methyl group donors. wikipedia.orgwikipedia.org Based on available literature, the use of (2-Chlorophenyl)methylamine as a methylating agent is not a documented synthetic strategy.

Role in the Synthesis of Imino-ether and Related Architectures

The reactivity of N-acyl-O-alkyl hydroxylamines provides a pathway to the synthesis of imino-ethers, which are valuable intermediates in organic synthesis.

Sulfonylation Reactions of N-Acyl-O-Alkyl Hydroxylamines

The sulfonylation of N-acyl-O-alkyl hydroxylamines is a well-established method for the preparation of imino-ether type compounds. nih.gov This reaction typically involves treating the N-acyl-O-alkyl hydroxylamine with an alkyl or aryl sulfonyl chloride in the presence of a base, such as pyridine (B92270). nih.gov The reaction proceeds via the formation of a sulfonylated intermediate which then rearranges to the imino-ether.

A variety of sulfonylating agents can be employed, including p-toluenesulfonyl chloride, benzenesulfonyl chloride, and methanesulfonyl chloride. nih.gov The resulting imino-ethers are useful starting materials for the synthesis of other important organic compounds such as amidines and hydroxamic alkyl ethers. nih.gov

Table 2: Examples of Imino-ethers from Sulfonylation of N-Acyl-O-alkyl Hydroxylamines

N-Acyl-O-alkyl HydroxylamineSulfonylating AgentProductReference
O-benzyl benzohydroxamic acid sodium saltp-toluenesulfonyl chloridep-toluene sulfonyl-N-benzyloxy benzimino-ether nih.gov
N-acyl-O-alkyl hydroxylaminep-nitrobenzene sulfonyl chloridep-Nitrobenzene sulfonyl N-benzyloxy p-chlorobenziminoether nih.gov
N-acyl-O-alkyl hydroxylaminebenzenesulfonyl chlorideCorresponding imino-ether nih.gov

While this specific study does not use (2-Chlorophenyl)methylamine, an N-acylated derivative of this compound could conceptually undergo a similar transformation to yield an imino-ether with a 2-chlorobenzyl substituent on the nitrogen atom.

Broader Applications in Complex Molecule Construction

The utility of N-substituted methoxyamines extends to the synthesis of more complex molecules. For instance, methyl N,O-hydroxylamine linkers have been incorporated into muramyl dipeptide (MDP), a component of the bacterial cell wall, to create probes for studying the innate immune system. nih.gov This modification allows for the subsequent attachment of fluorophores or other tags via the newly introduced amine functionality, facilitating the study of biological interactions. nih.gov

The versatility of the methoxyamine group is also demonstrated in its use as a nucleophile in various synthetic transformations. O-(2-Chlorobenzyl)hydroxylamine hydrochloride, a closely related compound, is utilized in pharmaceutical research for the synthesis of amines and other hydroxylamine derivatives. wikipedia.org Its ability to act as a nucleophile allows for the modification of biologically active molecules, aiding in the discovery of new therapeutic agents. wikipedia.org

In the broader context of complex molecule synthesis, the incorporation of the (2-Chlorophenyl)methylamine moiety can be envisioned as a strategic step to introduce a handle for further functionalization or to modulate the physicochemical properties of a target molecule.

Precursors for Amidines, Hydroxamic Alkyl Ethers, and Thioesters

The reactivity of the N-methoxyamine moiety within (2-Chlorophenyl)methylamine is central to its application as a precursor. Through carefully designed reaction sequences, this compound can be transformed into key intermediates, which are then converted to the target molecules.

The synthesis of amidines from (2-Chlorophenyl)methylamine can be envisioned through a multi-step process involving the initial formation of an O-methyl imidate intermediate. This approach leverages the nucleophilicity of the nitrogen atom after activation.

Step 1: N-Acylation

The synthesis commences with the N-acylation of (2-Chlorophenyl)methylamine. In this step, the starting material is treated with an acylating agent, such as an acid chloride or anhydride (B1165640), in the presence of a non-nucleophilic base like pyridine or triethylamine. This reaction yields the corresponding N-acyl-N-[(2-chlorophenyl)methyl]-O-methylhydroxylamine.

Step 2: Formation of O-Methyl Imidate

The N-acylated intermediate can then be converted to an O-methyl imidate. A common method to achieve this is through treatment with a dehydrating agent or by activation of the carbonyl oxygen. For instance, reaction with trifluoromethanesulfonic anhydride (Tf₂O) or a similar activating agent would promote the formation of the reactive imidate.

Step 3: Reaction with an Amine

The resulting O-methyl imidate is a potent electrophile. Subsequent reaction with a primary or secondary amine, or with ammonia, leads to the displacement of the methoxy (B1213986) group and the formation of the desired N,N'-substituted amidine. The specific structure of the resulting amidine is determined by the choice of the amine used in this final step.

Table 1: Proposed Synthesis of N-Substituted Amidines

StepReactant 1Reactant 2Reagents/ConditionsIntermediate/Product
1(2-Chlorophenyl)methylamineR-COClPyridine, CH₂Cl₂N-acyl-N-[(2-chlorophenyl)methyl]-O-methylhydroxylamine
2N-acyl-N-[(2-chlorophenyl)methyl]-O-methylhydroxylamine-Tf₂O, 2,6-LutidineO-Methyl imidate
3O-Methyl imidateR'R''NHTHFN-[(2-Chlorophenyl)methyl]-N',N''-dialkyl/aryl-amidine

Hydroxamic alkyl ethers, specifically O-methyl hydroxamates, can be synthesized directly from (2-Chlorophenyl)methylamine through a straightforward acylation reaction. This transformation is valuable as hydroxamic acids and their derivatives are important in medicinal chemistry.

The reaction involves the treatment of (2-Chlorophenyl)methylamine with an acylating agent, such as an acid chloride (R-COCl) or a carboxylic acid anhydride ((RCO)₂O). The reaction is typically carried out in the presence of a base, like pyridine or triethylamine, to neutralize the hydrogen chloride or carboxylic acid byproduct. This direct acylation of the nitrogen atom yields the corresponding N-[(2-chlorophenyl)methyl]-O-methylhydroxamate. This method is efficient and provides a direct route to this class of compounds.

Research on analogous N-benzyl-O-methylhydroxylamines has demonstrated the feasibility of this transformation, with high yields being reported under mild reaction conditions.

Table 2: Synthesis of N-[(2-Chlorophenyl)methyl]-O-methylhydroxamates

Reactant 1Acylating AgentBaseSolventProduct
(2-Chlorophenyl)methylamineAcetyl chloridePyridineDichloromethaneN-acetyl-N-[(2-chlorophenyl)methyl]-O-methylhydroxylamine
(2-Chlorophenyl)methylamineBenzoyl chlorideTriethylamineTetrahydrofuranN-benzoyl-N-[(2-chlorophenyl)methyl]-O-methylhydroxylamine
(2-Chlorophenyl)methylamineAcetic anhydridePyridineDichloromethaneN-acetyl-N-[(2-chlorophenyl)methyl]-O-methylhydroxylamine

The conversion of (2-Chlorophenyl)methylamine to thioesters is a more complex transformation that is proposed to proceed through an intermediate imino-ether, similar to the pathway for amidine synthesis.

Step 1: Formation of an N-Acyl Intermediate

As with the synthesis of amidines, the first step is the N-acylation of the starting material with a suitable acylating agent to form an N-acyl-N-[(2-chlorophenyl)methyl]-O-methylhydroxylamine.

Step 2: Conversion to an Imino-ether

The N-acylated intermediate can be converted to an imino-ether. One plausible method involves sulfonylation of the N-acyl-O-alkyl hydroxylamine, which can lead to the formation of an imino-ether derivative.

Step 3: Thiolysis of the Imino-ether

The resulting imino-ether can then undergo thiolysis. Reaction with a thiol (R'-SH) under appropriate conditions would lead to the formation of the desired thioester (R-CO-SR') and the release of the N-[(2-chlorophenyl)methyl]amine byproduct. This step is analogous to the alcoholysis or aminolysis of imino-ethers.

While direct conversion of N-alkoxyamines to thioesters is not widely reported, the reactivity of the proposed imino-ether intermediate is supported by established organic chemistry principles.

Table 3: Proposed Synthesis of Thioesters

StepStarting MaterialReagents/ConditionsIntermediate
1(2-Chlorophenyl)methylamineR-COCl, PyridineN-acyl-N-[(2-chlorophenyl)methyl]-O-methylhydroxylamine
2N-acyl-N-[(2-chlorophenyl)methyl]-O-methylhydroxylamineSulfonyl chloride, BaseImino-ether
3Imino-etherR'-SHThioester (R-CO-SR')

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